molecular formula C14H20BrFN2O3S B6988742 N-(2-bromo-5-morpholin-4-ylphenyl)-4-fluorobutane-1-sulfonamide

N-(2-bromo-5-morpholin-4-ylphenyl)-4-fluorobutane-1-sulfonamide

Cat. No.: B6988742
M. Wt: 395.29 g/mol
InChI Key: JHVDPYWVVYIDIX-UHFFFAOYSA-N
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Description

N-(2-bromo-5-morpholin-4-ylphenyl)-4-fluorobutane-1-sulfonamide is a complex organic compound characterized by the presence of bromine, fluorine, and sulfonamide functional groups

Properties

IUPAC Name

N-(2-bromo-5-morpholin-4-ylphenyl)-4-fluorobutane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrFN2O3S/c15-13-4-3-12(18-6-8-21-9-7-18)11-14(13)17-22(19,20)10-2-1-5-16/h3-4,11,17H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVDPYWVVYIDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)Br)NS(=O)(=O)CCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-morpholin-4-ylphenyl)-4-fluorobutane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Morpholine Substitution: The substitution of a hydrogen atom with a morpholine group.

    Sulfonamide Formation: The reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-morpholin-4-ylphenyl)-4-fluorobutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the bromine or fluorine atoms.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-bromo-5-morpholin-4-ylphenyl)-4-fluorobutane-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-morpholin-4-ylphenyl)-4-fluorobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-(morpholin-4-yl)aniline: A related compound with similar structural features.

    4-fluorobutane-1-sulfonamide: Another compound with a sulfonamide group and fluorine atom.

Uniqueness

N-(2-bromo-5-morpholin-4-ylphenyl)-4-fluorobutane-1-sulfonamide is unique due to the combination of bromine, fluorine, and sulfonamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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